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Compound of Interest

Compound Name: Lipoamido-PEG3-OH

Cat. No.: B608587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lipoamido-PEG3-OH is a versatile heterobifunctional linker molecule widely utilized in

bioconjugation and drug delivery systems. Its structure comprises a lipoamide group, capable

of binding to metal surfaces or forming disulfide bonds, a hydrophilic 3-unit polyethylene glycol

(PEG) spacer that enhances water solubility, and a terminal hydroxyl group amenable to a

variety of chemical modifications.[1] This application note provides detailed protocols for the

derivatization of the terminal hydroxyl group of Lipoamido-PEG3-OH into several key

functional groups, enabling its conjugation to a wide array of biomolecules and surfaces. The

derivatization strategies outlined below—conversion to carboxylic acid, amine, azide, and

maleimide—expand the utility of this linker for applications in targeted drug delivery,

diagnostics, and the development of antibody-drug conjugates (ADCs).[2][3][4]

Chemical Structure and Properties
A clear understanding of the starting material is crucial for successful derivatization.
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Property Value Reference

Chemical Name Lipoamido-PEG3-alcohol [1]

Molecular Formula C16H31NO5S2 [1]

Molecular Weight 381.6 g/mol [1]

CAS Number 1342764-64-0 [1][5]

Appearance
Varies (typically a viscous

liquid or solid)

Solubility
Soluble in water and most

organic solvents
[6]

Storage -20°C [1]

Derivatization Strategies: Experimental Protocols
The following sections provide detailed protocols for the conversion of the terminal hydroxyl

group of Lipoamido-PEG3-OH to other functional moieties. These protocols are adapted from

established methods for the derivatization of PEG-hydroxyl groups and should be optimized for

the specific scale and purity requirements of your application.

Conversion of Hydroxyl to Carboxylic Acid
The introduction of a terminal carboxylic acid group allows for subsequent conjugation to

primary amines via amide bond formation, often facilitated by carbodiimide chemistry (e.g.,

EDC, NHS).[7]

Protocol: Oxidation using Chromium Trioxide (CrO3)

This protocol describes the direct oxidation of the terminal hydroxyl group to a carboxylic acid.
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Parameter Value/Description Reference

Reagents

Lipoamido-PEG3-OH,

Chromium trioxide (CrO3),

Sulfuric acid (96%),

Dichloromethane (DCM),

Water, Magnesium sulfate

(MgSO4), Diethyl ether

[8]

Equipment

Round-bottom flask, magnetic

stirrer, separatory funnel,

rotary evaporator

Reaction Time 8 hours [8]

Temperature Ambient [8]

Yield (Typical) ~96% [8]

Procedure:

In a round-bottom flask, dissolve Lipoamido-PEG3-OH (1 equivalent) in water containing

concentrated sulfuric acid.

To this solution, add an aqueous solution of CrO3 (1.2 electron equivalents per hydroxyl

group) dropwise with stirring. The solution will turn from orange to green-blue.[8]

Stir the reaction mixture for 8 hours at room temperature.[8]

After the reaction is complete, add water and extract the product with dichloromethane (3x).

[8]

Combine the organic layers and wash with water (2x) and saturated sodium chloride solution

(2x).[8]

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.[8]

Precipitate the final product, Lipoamido-PEG3-COOH, by adding diethyl ether.[8]
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Collect the solid by filtration and dry under vacuum.

Starting Material Oxidation Work-up & Purification Final Product

Lipoamido-PEG3-OH Dissolve in H2SO4/H2O Add CrO3 solution Stir 8h at RT Extract with DCM Wash with H2O & Brine Dry & Concentrate Precipitate with Ether Lipoamido-PEG3-COOH

Click to download full resolution via product page

Workflow for the conversion of Lipoamido-PEG3-OH to Lipoamido-PEG3-COOH.

Conversion of Hydroxyl to Amine
A terminal amine group is highly versatile for bioconjugation, reacting with activated esters

(e.g., NHS esters), isothiocyanates, and aldehydes.

Protocol: Two-Step Synthesis via Tosylate and Azide Intermediates

This is a widely used and reliable method for introducing a primary amine.
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Parameter Value/Description Reference

Reagents

Lipoamido-PEG3-OH, p-

Toluenesulfonyl chloride (TsCl),

Triethylamine (TEA), 4-

Dimethylaminopyridine

(DMAP), Dichloromethane

(DCM), Sodium azide (NaN3),

Dimethylformamide (DMF),

Triphenylphosphine (PPh3),

Tetrahydrofuran (THF), Water

[3][9]

Equipment

Round-bottom flask, magnetic

stirrer, separatory funnel,

rotary evaporator

Reaction Time
Step 1: Overnight; Step 2: 48

hours; Step 3: Overnight
[1][3][9]

Temperature
Step 1: 0°C to RT; Step 2:

80°C; Step 3: Reflux
[1][3]

Yield (Typical) High (>90% for each step) [3]

Procedure:

Step 1: Synthesis of Lipoamido-PEG3-OTs (Tosylate)

Azeotropically dry Lipoamido-PEG3-OH in toluene and then remove the toluene under

vacuum.

Dissolve the dried product in anhydrous dichloromethane (DCM).

Add triethylamine (10 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (10 eq) in DCM dropwise.

[9]

Allow the reaction to warm to room temperature and stir overnight.[9]
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Work up the reaction by washing with water and brine, then dry the organic layer and

evaporate the solvent.

Step 2: Synthesis of Lipoamido-PEG3-N3 (Azide)

Dissolve the Lipoamido-PEG3-OTs from Step 1 in anhydrous dimethylformamide (DMF).

Add sodium azide (10 eq) and stir the mixture at 80°C for 48 hours.[1]

After cooling, dilute with water and extract the product with an organic solvent like ethyl

acetate.

Wash the organic layer, dry, and concentrate to obtain the azide-terminated product.

Step 3: Reduction to Lipoamido-PEG3-NH2 (Amine)

Dissolve the Lipoamido-PEG3-N3 from Step 2 in a mixture of tetrahydrofuran (THF) and

water.

Add triphenylphosphine (3 eq) and reflux the mixture overnight.[3]

Cool the reaction and remove the solvent under reduced pressure.

The crude product can be purified by precipitation or column chromatography to yield the

final amine-terminated product.

Starting Material Step 1: Tosylation Step 2: Azidation Step 3: Reduction Final Product

Lipoamido-PEG3-OH React with TsCl, TEA, DMAP in DCM Lipoamido-PEG3-OTs React with NaN3 in DMF Lipoamido-PEG3-N3 React with PPh3 in THF/H2O Lipoamido-PEG3-NH2

Click to download full resolution via product page

Workflow for the conversion of Lipoamido-PEG3-OH to Lipoamido-PEG3-NH2.

Conversion of Hydroxyl to Azide
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A terminal azide group is particularly useful for "click chemistry" reactions, such as the copper-

catalyzed or strain-promoted azide-alkyne cycloaddition, which are highly efficient and specific.

Protocol: Two-Step Synthesis via Mesylate Intermediate

This protocol utilizes a mesylate intermediate, which is often more reactive than a tosylate.

Parameter Value/Description Reference

Reagents

Lipoamido-PEG3-OH,

Methanesulfonyl chloride

(MsCl), Triethylamine (TEA),

Dichloromethane (DCM),

Sodium azide (NaN3),

Dimethylformamide (DMF)

[1][10]

Equipment

Round-bottom flask, magnetic

stirrer, separatory funnel,

rotary evaporator

Reaction Time
Step 1: 12 hours; Step 2: 12

hours
[10]

Temperature
Step 1: -10°C to RT; Step 2:

Reflux
[10]

Yield (Typical) ~97% [10]

Procedure:

Step 1: Synthesis of Lipoamido-PEG3-OMs (Mesylate)

Dissolve Lipoamido-PEG3-OH (1 eq) in anhydrous dichloromethane (DCM) and add

triethylamine (1.33 eq).[10]

Cool the mixture to -10°C in an ice-salt bath.[10]

Add methanesulfonyl chloride (2.1 eq) dropwise and allow the reaction to warm to room

temperature while stirring overnight (12 hours).[10]
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Dilute the reaction mixture with water and extract with DCM (3x).[10]

Wash the combined organic phase with brine (3x), dry over anhydrous sodium sulfate, filter,

and concentrate.[10]

Step 2: Synthesis of Lipoamido-PEG3-N3 (Azide)

Dissolve the dried Lipoamido-PEG3-OMs from Step 1 in ethanol.

Add sodium azide (1.5 eq) and reflux the mixture for 12 hours.[10]

After cooling to room temperature, concentrate the solution on a rotary evaporator.[10]

Dissolve the residue in DCM, dry over anhydrous sodium sulfate, filter, and concentrate to

obtain the final product, Lipoamido-PEG3-N3.[10]

Starting Material Step 1: Mesylation Step 2: Azidation Final Product

Lipoamido-PEG3-OH React with MsCl, TEA in DCM Lipoamido-PEG3-OMs React with NaN3 in Ethanol Lipoamido-PEG3-N3

Click to download full resolution via product page

Workflow for the conversion of Lipoamido-PEG3-OH to Lipoamido-PEG3-N3.

Conversion of Hydroxyl to Maleimide
Maleimide groups are highly specific for reacting with thiols to form stable thioether bonds, a

common strategy for conjugating molecules to cysteine residues in proteins.

Protocol: Multi-Step Synthesis from Lipoamido-PEG3-NH2

This protocol starts from the amine-functionalized linker.
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Parameter Value/Description Reference

Reagents

Lipoamido-PEG3-NH2, Maleic

anhydride, Acetic anhydride,

Sodium acetate, Dioxane,

Diethyl ether, Dichloromethane

(DCM)

[11]

Equipment
Round-bottom flask, magnetic

stirrer, rotary evaporator

Reaction Time
Step 1: 1 hour; Step 2: 1.5

hours
[11]

Temperature Step 1: 70°C; Step 2: 80°C [11]

Yield (Typical) Step 1: ~88%; Step 2: ~54% [11]

Procedure:

Step 1: Synthesis of Lipoamido-PEG3-maleamic acid

Dissolve Lipoamido-PEG3-NH2 (1 eq) in dioxane.

Add maleic anhydride (4 eq) and a catalytic amount of DMAP.

Heat the reaction mixture at 70°C for 1 hour.[11]

Cool the solution and precipitate the product with cold diethyl ether.[11]

Collect the solid by filtration to obtain the maleamic acid intermediate.[11]

Step 2: Cyclization to Lipoamido-PEG3-Maleimide

Dissolve the maleamic acid intermediate from Step 1 in acetic anhydride.[11]

Add sodium acetate (2 eq) and stir the mixture at 80°C for 1.5 hours.[11]

Evaporate the solvent under vacuum.
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Precipitate the resulting oil with cold diethyl ether and recrystallize from a mixture of diethyl

ether and DCM to yield the final product, Lipoamido-PEG3-Maleimide.[11]

Starting Material Step 1: Amic Acid Formation Step 2: Cyclization Final Product

Lipoamido-PEG3-NH2 React with Maleic Anhydride in Dioxane Lipoamido-PEG3-maleamic acid React with Ac2O, NaOAc Lipoamido-PEG3-Maleimide

Click to download full resolution via product page

Workflow for the conversion of Lipoamido-PEG3-NH2 to Lipoamido-PEG3-Maleimide.

Conclusion
The protocols provided in this application note offer a detailed guide for the derivatization of the

terminal hydroxyl group of Lipoamido-PEG3-OH into key functional groups for bioconjugation.

By converting the hydroxyl moiety to a carboxylic acid, amine, azide, or maleimide, researchers

can significantly expand the applications of this versatile linker in drug development,

diagnostics, and materials science. Careful execution of these protocols and appropriate

characterization of the resulting products will ensure successful downstream conjugation and

the development of novel and effective biomolecular constructs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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